Adrenochrome Adrenochrome Adrenochrome is a member of indoles.
Pigment obtained by the oxidation of epinephrine.
Brand Name: Vulcanchem
CAS No.: 54-06-8
VCID: VC0517316
InChI: InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3
SMILES: CN1CC(C2=CC(=O)C(=O)C=C21)O
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

Adrenochrome

CAS No.: 54-06-8

Cat. No.: VC0517316

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

Purity: 95%

* For research use only. Not for human or veterinary use.

Adrenochrome - 54-06-8

Specification

CAS No. 54-06-8
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione
Standard InChI InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3
Standard InChI Key RPHLQSHHTJORHI-UHFFFAOYSA-N
SMILES CN1CC(C2=CC(=O)C(=O)C=C21)O
Canonical SMILES CN1CC(C2=CC(=O)C(=O)C=C21)O
Appearance Solid powder
Melting Point 125°C

Introduction

PropertyValueSource
Molecular Weight179.17 g/mol
Melting Point115–120°C
Density1.2822 g/cm³ (estimate)
SolubilityMethanol (slight), Water
StabilityLight- and air-sensitive

The compound's instability has limited direct medical applications, though its semicarbazone derivative, carbazochrome, exhibits hemostatic properties .

Synthesis and Structural Characteristics

Chemical Synthesis Pathway

Adrenochrome synthesis involves multiple steps starting from catechol and chloroacetic acid :

  • Chloroacetylcatechol formation: Reaction of catechol with chloroacetic acid (ClCH2COOH\text{ClCH}_2\text{COOH}) using phosphoryl chloride (POCl3\text{POCl}_3).

  • Adrenalone production: Treatment with methylamine (CH3NH2\text{CH}_3\text{NH}_2) yields adrenalone hydrochloride.

  • Reduction to adrenaline: Catalytic hydrogenation produces racemic adrenaline.

  • Oxidation to adrenochrome: Silver oxide (Ag2O\text{Ag}_2\text{O}) or other oxidizing agents convert adrenaline to adrenochrome .

Structural Features

The molecule consists of an indole ring system with ketone groups at positions 5 and 6, a hydroxyl group at position 3, and a methylamine substitution at position 1 . Its redox activity enables rapid polymerization into melanin-like compounds under physiological conditions .

Historical Research and Medical Applications

Carbazochrome in Hemostasis

Stabilized adrenochrome derivatives show clinical relevance:

  • Carbazochrome (adrenochrome monosemicarbazone) reduces capillary permeability and bleeding time .

  • Mechanism: Enhances endothelial cell adhesion and platelet aggregation without affecting coagulation factors .

  • Applications: Used post-surgically and in trauma care, though efficacy remains debated .

Biological Effects and Toxicity

Cytotoxic and Cardiotoxic Effects

  • Mitochondrial dysfunction: Adrenochrome (20μM\geq 20 \, \mu\text{M}) inhibits oxidative phosphorylation in cardiac mitochondria, exacerbating calcium-induced damage .

  • Endothelial impairment: At 200 µM, adrenochrome suppresses prostacyclin production by 40% and reduces DNA synthesis in arterial cells .

  • Neurotoxicity: In vitro studies demonstrate adrenochrome-induced neuronal apoptosis via reactive oxygen species (ROS) generation .

Anticancer Correlations

Epidemiological studies note reduced cancer incidence among schizophrenics, potentially linked to catecholamine derivatives like adrenochrome . Experimental data show:

  • IntraDose Gel: Cisplatin-adrenochrome combinations exhibit tumor-suppressive effects in Phase III trials for breast cancer and melanoma .

  • Mechanism: Adrenochrome derivatives may interfere with tumor angiogenesis and DNA repair pathways .

Pharmacological and Biochemical Insights

Interaction with Antioxidants

  • Vitamin C: Scavenges adrenochrome-derived radicals, potentially mitigating neurotoxicity .

  • 3-Hydroxykynurenine: Inhibits adrenochrome polymerization into melanin (IC50=0.5mM\text{IC}_{50} = 0.5 \, \text{mM}) .

Enzymatic Metabolism

EnzymeFunctionEffect on Adrenochrome
Superoxide dismutaseConverts O2\text{O}_2^- to H2O2\text{H}_2\text{O}_2Accelerates degradation
Glutathione reductaseRegulates redox balanceReduces oxidative damage

Contemporary Relevance and Misconceptions

Debunking Conspiracy Theories

Despite unfounded claims in popular culture :

  • No hallucinogenic properties: Controlled studies show no psychedelic effects in humans .

  • Misinformation origins: QAnon and "Pizzagate" narratives falsely allege adrenochrome harvesting from humans, contradicting its simple synthetic production .

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